N-Ethyl-4-chlorobenzylamine
Overview
Description
N-Ethyl-4-chlorobenzylamine: is an organic compound with the molecular formula C₉H₁₂ClN. It is a derivative of benzylamine, where the benzyl group is substituted with an ethyl group and a chlorine atom at the para position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of 4-chlorobenzyl chloride with ethylamine.
Reductive Amination: Another method involves the reductive amination of 4-chlorobenzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often employs the nucleophilic substitution method due to its simplicity and high yield. The reaction is scaled up in large reactors with controlled temperature and pressure to ensure optimal conversion rates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Ethyl-4-chlorobenzylamine can undergo oxidation reactions to form corresponding this compound oxides.
Reduction: It can be reduced to form this compound derivatives with different functional groups.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: this compound oxides.
Reduction: this compound derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Chemistry: N-Ethyl-4-chlorobenzylamine is used as a building block in the synthesis of heterocycles and other complex organic molecules. It is also employed in the preparation of angiotensin receptor antagonists .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has been studied for its activity against certain receptors and enzymes .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. It serves as an intermediate in the production of various active ingredients .
Mechanism of Action
The mechanism of action of N-Ethyl-4-chlorobenzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to the desired biological effect. For instance, in the case of angiotensin receptor antagonists, it binds to the receptor and inhibits its activity, thereby regulating blood pressure.
Comparison with Similar Compounds
Benzylamine: A simpler analogue without the ethyl and chlorine substitutions.
N-Methyl-4-chlorobenzylamine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethylbenzylamine: Lacks the chlorine substitution.
Uniqueness: N-Ethyl-4-chlorobenzylamine is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the ethyl group influences its pharmacokinetic properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQGKMSNZGJKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342306 | |
Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69957-83-1 | |
Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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